Methyl 2-azidopropanoate
Overview
Description
Methyl 2-azidopropanoate is an organic compound characterized by the presence of an azide group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-azidopropanoate can be synthesized through the reaction of methyl 2-bromopropanoate with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
CH3CHBrCOOCH3+NaN3→CH3CHN3COOCH3+NaBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-azidopropanoate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, it decomposes to form nitrogen gas, carbon monoxide, carbon dioxide, acetonitrile, and methanol.
Cycloaddition Reactions: It can participate in azide-alkyne cycloaddition reactions to form triazoles, which are valuable in medicinal chemistry and materials science.
Common Reagents and Conditions:
Thermal Decomposition: Typically occurs at temperatures starting from 400°C and is complete by 650°C.
Cycloaddition Reactions: Often catalyzed by copper or ruthenium catalysts under mild conditions.
Major Products Formed:
Thermal Decomposition: Nitrogen gas, carbon monoxide, carbon dioxide, acetonitrile, and methanol.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
Methyl 2-azidopropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of bioactive triazoles.
Industry: Applied in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-azidopropanoate primarily involves the release of nitrogen gas upon thermal decomposition, which drives the formation of various products. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism facilitated by metal catalysts .
Comparison with Similar Compounds
- Methyl 2-azidoacetate
- Ethyl 2-azidopropanoate
- Methyl 2-azidobutanoate
Comparison: Methyl 2-azidopropanoate is unique due to its specific reactivity profile and the ease with which it undergoes thermal decomposition and cycloaddition reactions. Compared to similar compounds, it offers a balance of stability and reactivity that makes it particularly useful in synthetic applications .
Properties
IUPAC Name |
methyl 2-azidopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-3(6-7-5)4(8)9-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFZWHGRHVSIDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602175 | |
Record name | Methyl 2-azidopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81629-61-0 | |
Record name | Methyl 2-azidopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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